Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a brominated phenoxy substituent at the C4 position and a methyl ester group at the C2 position of the pyrrolidine ring.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOQJPKYCQOAN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate and its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Br, NO₂): Bromine (in the target compound) and nitro groups () increase electrophilicity, enhancing reactivity in nucleophilic substitutions or catalytic cycles. Steric Bulk: Isopropyl () and dimethyl groups () reduce solubility but improve binding specificity in chiral environments. Halogen Variants: Chlorine () vs. bromine alters polarizability and van der Waals interactions in biological systems.
Stereochemical Impact :
The (2S,4S) configuration is conserved across analogs, suggesting its importance in maintaining structural integrity for applications like enzyme inhibition or receptor binding.Commercial and Safety Considerations :
Research Implications
While direct pharmacological data for the target compound are absent in the evidence, its analogs demonstrate versatility in medicinal chemistry. For example:
Biological Activity
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate is a synthetic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and neuroscience.
- Chemical Name: this compound
- CAS Number: 1354488-16-6
- Molecular Formula: C₁₂H₁₅BrClNO₃
- Molecular Weight: 336.61 g/mol
The compound features a pyrrolidine ring substituted with a bromophenoxy group and esterified with a methyl group. Its structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound primarily involves modulation of specific molecular targets, which may include enzymes or receptors. The compound is hypothesized to interact with phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways.
Potential Mechanisms:
- Phosphodiesterase Inhibition: By inhibiting phosphodiesterases (PDEs), this compound may enhance the levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and improved blood flow.
- Neurotransmitter Modulation: The compound may influence neurotransmitter release and receptor sensitivity, making it a candidate for research in neuropharmacology.
Pharmacological Research
This compound has been investigated for its potential applications in drug development:
- Neuroactive Compounds: It is utilized in synthesizing compounds aimed at treating neurological disorders, such as depression and anxiety.
- Peptide Synthesis: This compound serves as a key building block in peptide synthesis, particularly useful in solid-phase techniques for creating therapeutic peptides.
Case Studies
- Neuropharmacology Studies:
- A study demonstrated that derivatives of this compound exhibited significant anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders.
- Cardiovascular Research:
- Research indicated that compounds similar to this compound could enhance cardiac function by modulating PDE activity, thereby improving outcomes in heart failure models.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate | Structure | PDE Inhibition |
| Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate | Structure | Neurotransmitter Modulation |
| Methyl (2S,4S)-4-(bromophenoxy)-2-pyrrolidinecarboxylic acid | Structure | Anticancer Activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate with stereochemical fidelity?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via cyclization of amino alcohol precursors under acidic or basic conditions (e.g., HCl/NaOH reflux) .
- Bromophenoxy Introduction : Nucleophilic aromatic substitution (SNAr) using 4-bromophenol and a halogen-activated intermediate. Bromine’s larger atomic size compared to chlorine may require longer reaction times or elevated temperatures to overcome steric hindrance .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct methylation with CH₃I/K₂CO₃ .
- Key Considerations :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to maintain (2S,4S) configuration .
- Purification : HPLC or recrystallization to isolate the target isomer from potential epimerization byproducts .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and bromophenoxy substitution .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Polarimetry : Verify optical rotation consistency with literature values for (2S,4S) enantiomers .
Advanced Research Questions
Q. How does the bromophenoxy substituent influence reactivity in nucleophilic substitutions compared to chloro/fluoro analogs?
- Methodological Answer :
- Electronic Effects : Bromine’s lower electronegativity (vs. Cl/F) reduces electron withdrawal, potentially slowing SNAr reactions. Kinetic studies using Hammett plots can quantify substituent effects .
- Steric Effects : Bulkier bromine may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Comparative Data :
| Substituent | Relative Reaction Rate (SNAr) | Solvent | Reference |
|---|---|---|---|
| -Br | 1.0 (baseline) | DMF | |
| -Cl | 1.5 | DMF | |
| -F | 2.3 | DMSO |
Q. What strategies mitigate epimerization during synthesis or derivatization?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylation or esterification at 0–4°C to minimize racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during functionalization .
- Catalyst Selection : Employ non-basic catalysts (e.g., DMAP) for esterification to avoid deprotonation-induced epimerization .
- Monitoring : Track stereochemical integrity via circular dichroism (CD) or chiral HPLC at each synthetic step .
Q. How do stereochemical variations (e.g., 2R,4R vs. 2S,4S) affect biological target engagement?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of enantiomers to target proteins (e.g., enzymes, receptors) using software like AutoDock .
- In Vitro Assays : Test inhibitory activity (IC₅₀) against relevant biological targets (e.g., kinases, proteases) to correlate stereochemistry with potency .
- Case Study : For a related pyrrolidinecarboxylate, (2S,4S) isomers showed 10-fold higher activity than (2R,4R) analogs in enzyme inhibition assays due to better fit into chiral binding pockets .
Q. How can contradictory reports on this compound’s enzyme inhibitory activity be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations to control variables .
- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values and assess potency discrepancies .
- Structural Analogs : Compare results with bromo, chloro, and fluoro derivatives to identify substituent-specific trends .
- Data Table :
| Study | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| A | 2.1 ± 0.3 | Tris buffer, pH 7.4 | |
| B | 5.7 ± 1.2 | Phosphate buffer, pH 6.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
